molecular formula C15H13Cl2NOS2 B3119414 N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide CAS No. 251097-39-9

N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide

Cat. No.: B3119414
CAS No.: 251097-39-9
M. Wt: 358.3 g/mol
InChI Key: XTPODOZUFPSORF-UHFFFAOYSA-N
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Description

N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide is a chemical compound that has garnered attention due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes an allyl group, a dichlorobenzyl group, and a thiophenecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the allyl group: This step involves the alkylation of the thiophene ring with an allyl halide in the presence of a base.

    Attachment of the dichlorobenzyl group: This is usually done via a nucleophilic substitution reaction where the thiophene derivative reacts with a dichlorobenzyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide: shares structural similarities with other thiophene derivatives and benzyl sulfanyl compounds.

    Thiophene derivatives: These compounds are known for their diverse biological activities and are used in various pharmaceutical applications.

    Benzyl sulfanyl compounds: These compounds have been studied for their antimicrobial and antifungal properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-N-prop-2-enylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS2/c1-2-7-18-15(19)14-13(6-8-20-14)21-9-10-11(16)4-3-5-12(10)17/h2-6,8H,1,7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPODOZUFPSORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=CS1)SCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide
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N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide
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N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide
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N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide
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N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide
Reactant of Route 6
N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide

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